Oxetane, 3-(ethoxymethyl)-3-methyl-

Description

BenchChem offers high-quality Oxetane, 3-(ethoxymethyl)-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxetane, 3-(ethoxymethyl)-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

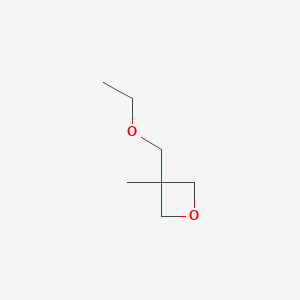

Structure

2D Structure

3D Structure

Properties

CAS No. |

175799-35-6 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-(ethoxymethyl)-3-methyloxetane |

InChI |

InChI=1S/C7H14O2/c1-3-8-4-7(2)5-9-6-7/h3-6H2,1-2H3 |

InChI Key |

CTNBERUDACXSQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1(COC1)C |

Origin of Product |

United States |

An Overview of Oxetane Monomers in Contemporary Polymer Chemistry

Oxetanes are four-membered cyclic ethers that have garnered considerable interest in polymer science. They serve as monomers in a process called cationic ring-opening polymerization (CROP). Three key factors influence the reactivity of cyclic ethers like oxetanes in this process: their basicity, ring strain, and steric factors. iaea.org While the ring strain of oxetane (B1205548) (107 kJ/mol) is slightly less than that of ethylene (B1197577) oxide (114 kJ/mol), its basicity is considerably greater. iaea.org This higher basicity generally leads to a higher reactivity for oxetanes compared to epoxides during photoinitiated CROP. iaea.org

The polymerization of oxetane monomers can proceed through two primary mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net The dominant mechanism is determined by the specific chemistry of the monomer and the reaction conditions. researchgate.net Photoinitiated cationic polymerization of oxetanes is a key technique, offering advantages such as high energy efficiency, low volatile organic compound (VOC) emissions, and high productivity. radtech.org This method is not inhibited by the presence of oxygen, a common issue in other polymerization techniques. radtech.org

The Significance of 3,3 Disubstituted Oxetanes in Ring Opening Polymerization

The substitution pattern on the oxetane (B1205548) ring, particularly at the 3-position, plays a crucial role in the polymerization process and the properties of the resulting polymer. The presence of two substituents at this position, as seen in 3,3-disubstituted oxetanes, significantly influences the polymerization behavior.

Photoinitiated cationic ring-opening polymerizations of 3,3-disubstituted oxetanes are known to exhibit a distinct induction period. tandfonline.com This is a phase where little to no conversion of the monomer to polymer occurs. acs.org Following this induction period, a very rapid, thermally accelerated polymerization takes place. tandfonline.com This characteristic has led to the development of "kick-started" cationic polymerization, where a brief period of irradiation is followed by thermal initiation, leading to a propagating polymerization front. radtech.orgtandfonline.com This frontal polymerization technique has potential applications in adhesives, coatings, and matrix resins for composites. tandfonline.com

The nature of the substituents at the 3-position also dictates the properties of the final polymer. For instance, polymers derived from 3-ethyl-3-(hydroxymethyl)oxetane have been investigated for their adhesive properties. nih.govnih.gov These hyperbranched polyethers demonstrate good adhesion to polar substrates. nih.govnih.gov

Research Context and Scope for 3 Ethoxymethyl 3 Methyl Oxetane

Synthesis of 3-Hydroxymethyl-3-methyloxetane as a Key Intermediate

The synthesis of 3-hydroxymethyl-3-methyloxetane (HMMO) is a crucial step towards the target molecule. nih.gov This key intermediate provides the necessary scaffold for the subsequent introduction of the ethoxymethyl group.

A common route to HMMO involves the cyclization of 1,1,1-tris(hydroxymethyl)ethane. researchgate.netchemicalbook.com This can be achieved through a reaction with diethyl carbonate. researchgate.net Another method involves the cyclization of a suitable 1,3-diol precursor. For example, 2-methyl-2-hydroxymethyl-1,3-epoxypropane is another name for 3-hydroxymethyl-3-methyloxetane. chemicalbook.com

The synthesis can be summarized as follows:

| Precursor | Reagents | Product | Reference |

| 1,1,1-Tris(hydroxymethyl)ethane | Diethyl Carbonate | 3-Hydroxymethyl-3-methyloxetane | researchgate.net |

Ethoxymethyl Group Introduction via Specific Etherification Reactions

With the key intermediate, 3-hydroxymethyl-3-methyloxetane, in hand, the final step is the introduction of the ethoxymethyl group. This is typically achieved through a Williamson ether synthesis. utahtech.edumasterorganicchemistry.comyoutube.com

The Williamson ether synthesis involves the deprotonation of the alcohol (3-hydroxymethyl-3-methyloxetane) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (like ethyl iodide or ethyl bromide) or another suitable electrophile. masterorganicchemistry.comyoutube.com A base such as sodium hydride is commonly used to deprotonate the alcohol. youtube.com

The general reaction is:

3-Hydroxymethyl-3-methyloxetane + Base + Ethyl Halide → 3-(Ethoxymethyl)-3-methyl-oxetane

Optimization of Reaction Conditions and Yield for Monomer Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final 3-(ethoxymethyl)-3-methyl-oxetane monomer.

Factors to consider for optimization include:

Choice of Base and Solvent: In Williamson ether synthesis, the choice of base and solvent is critical. masterorganicchemistry.com For instance, using sodium hydride in a polar aprotic solvent like THF or DMSO is a common practice. masterorganicchemistry.com

Reaction Temperature and Time: The temperature and duration of the reaction can significantly impact the yield. For intramolecular cyclizations, careful control of temperature is necessary to favor the desired 4-exo-tet cyclization over side reactions. acs.org Extending reaction times or increasing the amount of certain reagents can sometimes improve yields, but can also lead to the formation of byproducts if overdone. researchgate.net

Catalyst: In some synthetic routes, such as those involving phase transfer catalysis for cyclization, the choice and amount of catalyst can be optimized. google.com For photochemical reactions like the Paternò-Büchi reaction, the selection of a photosensitizer can be crucial for enabling the reaction with visible light and improving efficiency. acs.org

Purification Methods: Efficient purification techniques, such as distillation or chromatography, are essential to isolate the desired monomer from unreacted starting materials and byproducts. atlantis-press.com

| Reaction Step | Key Optimization Parameters | Desired Outcome |

| Oxetane (B1205548) Ring Formation (Williamson) | Base, Solvent, Temperature | High yield of cyclized product, minimize elimination |

| Paternò-Büchi Reaction | Photosensitizer, Solvent, Wavelength | High regioselectivity and diastereoselectivity |

| Etherification (Williamson) | Base, Solvent, Temperature, Nature of Ethylating Agent | High conversion of the alcohol to the ether |

By carefully controlling these parameters, the synthesis of 3-(ethoxymethyl)-3-methyl-oxetane can be optimized to produce a high-purity monomer suitable for various applications.

Fundamental Mechanisms of Cationic Polymerization in Oxetane Systems

The CROP of oxetanes, including 3-(ethoxymethyl)-3-methyl-oxetane, can proceed through two primary competing mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. researchgate.net The prevalence of one mechanism over the other is dictated by factors such as the monomer's chemical nature and the specific reaction conditions. researchgate.net

In the ACE mechanism, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain. researchgate.netacs.org This positively charged chain end then reacts with an incoming neutral monomer molecule, incorporating it into the polymer chain and regenerating the active oxonium ion at the new chain end. researchgate.net This process continues in a stepwise manner, leading to chain growth. researchgate.net The ACE mechanism is often associated with faster polymerization rates but can also be more susceptible to side reactions. acs.org Studies on oxetane polymerization have shown that the use of certain solvents, like 1,4-dioxane, can help suppress undesirable intra- and intermolecular transfer reactions that can occur in the ACE mechanism. acs.org

Conversely, the Activated Monomer (AM) mechanism involves the activation of the monomer molecule itself. researchgate.net In this scenario, a proton or other cationic species associates with the oxygen atom of the oxetane monomer, forming a protonated or "activated" monomer. acs.org This activated monomer then reacts with a neutral hydroxyl-terminated polymer chain. acs.org The key distinction is that the growing polymer chain end remains neutral, typically as a hydroxyl group, while the monomer carries the positive charge. acs.org This mechanism is generally favored under conditions of low monomer concentration and high concentration of hydroxyl groups. acs.org A significant advantage of the AM mechanism is the potential for greater control over the polymer architecture and a reduction in side reactions.

During the CROP of oxetanes, several competitive reactions and chain transfer processes can occur, influencing the molecular weight and structure of the resulting polymer. wikipedia.org Chain transfer is a reaction where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, polymer, or solvent. wikipedia.org This results in the termination of the growing chain and the initiation of a new one, which can lead to a decrease in the average molecular weight of the final polymer. wikipedia.org

In the context of 3-(ethoxymethyl)-3-methyl-oxetane polymerization, chain transfer to the monomer can occur, where the growing chain abstracts an atom from an unreacted monomer molecule. wikipedia.org Additionally, intramolecular chain transfer can lead to the formation of cyclic oligomers. For instance, studies using BF₃·CH₃OH as an initiator have shown the production of cyclic oligomers, with the amount varying depending on the solvent used. acs.org The presence of hydroxyl groups, either from impurities or intentionally added as co-initiators, can also lead to chain transfer reactions, which can be a method to control the molecular weight of the polymer.

Initiator and Catalyst Systems in the Polymerization of Oxetane, 3-(ethoxymethyl)-3-methyl-

The choice of initiator or catalyst system is crucial in controlling the CROP of 3-(ethoxymethyl)-3-methyl-oxetane, as it dictates the initiation efficiency, polymerization rate, and the extent of side reactions.

Boron trifluoride etherate (BF₃·OEt₂) is a widely used and effective Lewis acid initiator for the CROP of oxetanes. nih.govwikipedia.orgnih.govsigmaaldrich.commerckmillipore.com It functions by coordinating with the oxygen atom of the oxetane ring, weakening the C-O bonds and facilitating ring-opening to generate the initial cationic species that starts the polymerization chain. wikipedia.orgnih.gov The concentration of BF₃·OEt₂ can significantly impact the polymerization, with higher concentrations potentially leading to more branched polymer structures. nih.gov For example, the cationic ring-opening polymerization of 3-ethyl-3-hydroxymethyloxetane initiated by BF₃·OEt₂ has been shown to produce branched polyethers. capes.gov.br

Organoaluminum complexes, such as triisobutylaluminum ((i-C₄H₉)₃Al), have also been investigated as catalysts for oxetane polymerization. google.comyoutube.comcapes.gov.br These catalysts can promote polymerization and influence the properties of the resulting polymer. Research has shown their use in the polymerization of 3,3-bis(chloromethyl)oxetane, indicating their potential applicability to other substituted oxetanes. capes.gov.br

Table 1: Comparison of Initiator Systems for Oxetane Polymerization

| Initiator/Catalyst System | Mechanism of Action | Key Characteristics |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acid that initiates polymerization by ring-opening. wikipedia.orgnih.gov | Widely used, effective, can lead to branched polymers at higher concentrations. nih.govcapes.gov.br |

| Organoaluminum Complexes | Act as catalysts, potentially through a coordination-insertion mechanism. google.comyoutube.com | Can be used to control polymer properties. capes.gov.br |

Photo-cationic polymerization offers spatial and temporal control over the initiation process. In this method, sulfonium salts are commonly employed as photoinitiators. google.comepa.gov Upon irradiation with UV light, these salts undergo photolysis to generate a strong Brønsted acid, which then initiates the cationic polymerization of the oxetane monomer. google.comepa.gov Triarylsulfonium salts with complex metal halide anions like PF₆⁻ are particularly effective for this purpose. epa.gov

The efficiency of photo-cationic polymerization can be influenced by several factors, including the structure of the sulfonium salt, the irradiation wavelength, and the presence of photosensitizers. google.com Photosensitizers can be used to extend the spectral response of the initiator to longer wavelengths. google.com This technique is particularly advantageous for applications requiring rapid curing and precise control over the polymerized regions.

Copolymerization Strategies Involving Oxetane, 3-(ethoxymethyl)-3-methyl-

Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating different monomers into the polymer chain, a wide range of material characteristics can be achieved.

3-(Ethoxymethyl)-3-methyloxetane can be copolymerized with a variety of other cyclic ethers, including other substituted oxetanes, oxiranes (epoxides), and larger cyclic ethers like tetrahydrofuran (THF). For instance, the copolymerization of 3-nitratomethyl-3-methyloxetane with THF has been successfully carried out using a boron trifluoride etherate (BF₃·Et₂O) and 1,4-butanediol (B3395766) initiator system. energetic-materials.org.cn This demonstrates the feasibility of incorporating different cyclic ether units into the same polymer backbone.

The ratio of comonomers in the feed is a critical parameter that directly influences the composition and, consequently, the properties of the resulting copolymer. The relative reactivity of the monomers towards the growing polymer chain end is quantified by reactivity ratios (r₁ and r₂). open.edu These ratios describe whether a growing chain ending in monomer 1 prefers to add another molecule of monomer 1 (r₁ > 1), monomer 2 (r₁ < 1), or shows no preference (r₁ = 1), and vice versa for a chain ending in monomer 2. open.edu

For example, in the copolymerization of 3,3-dimethyloxetane (DMOx) and oxetane (Ox), the reactivity ratios were determined to be r(DMOx) = 0.95 and r(Ox) = 1.19. ugent.be These values indicate that the oxetane monomer is slightly more reactive than 3,3-dimethyloxetane towards both types of growing chain ends. The composition of the resulting copolymer will therefore be dependent on the initial feed ratio of the two monomers.

The properties of the final copolymer, such as its glass transition temperature (Tg) and thermal stability, are directly influenced by the comonomer ratio. For instance, the copolymerization of 3-nitratomethyl-3-methyloxetane and tetrahydrofuran results in a copolymer with a single glass transition temperature, indicating the formation of a random copolymer. energetic-materials.org.cn

Polymeric Derivatives of Oxetane, 3 Ethoxymethyl 3 Methyl : Structure, Morphology, and Macroscopic Performance

Elucidation of Polymer Architecture and Branching

The architecture of polymers derived from functionalized oxetanes can range from linear to hyperbranched structures, significantly influencing their macroscopic properties.

The synthesis of hyperbranched polyethers from monomers containing an oxetane (B1205548) ring and a hydroxyl group, such as 3-ethyl-3-(hydroxymethyl)oxetane, is well-documented. nih.gov This process, often initiated by cationic initiators, can lead to highly branched, three-dimensional macromolecular architectures. cmu.edu The branching occurs due to the presence of the hydroxyl group, which can act as a chain transfer agent or an initiation site for new polymer chains. This results in a polymer structure containing dendritic, linear, and terminal units. usm.edu

For oxetanes like 3-(ethoxymethyl)-3-methyl-oxetane, which lack a hydroxyl group, the formation of hyperbranched structures is less spontaneous. However, hyperbranched architectures could potentially be achieved by copolymerization with a functionalized oxetane monomer bearing a hydroxyl group or by using specific initiator systems that promote branching. The degree of branching is a critical parameter that affects the polymer's solubility, viscosity, and thermal properties. cmu.edu

In the cationic ring-opening polymerization of oxetanes, controlling the molecular weight and polydispersity index (PDI) is crucial for tailoring the final material properties. For related polyoxetane systems, it has been demonstrated that the molecular mass of the resulting polymer can be controlled, and a relatively narrow molecular mass distribution can be achieved. youtube.com The choice of initiator and reaction conditions, such as temperature, plays a significant role in this control. youtube.com For instance, in the polymerization of a random copolymer of 3,3'-bisazidomethyloxetane and 3-azidomethyl-3'-methyloxetane, it was found that a polymerization temperature of 15°C allowed for controllable molecular weight and a narrow PDI. youtube.com

Table 1: Molecular Weight and Polydispersity Data for Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane) Synthesized with a Core Molecule

| Monomer to Core Ratio | Theoretical Molar Mass ( g/mol ) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| 5:1 | 714 | 850 | 1500 | 1.77 |

| 10:1 | 1314 | 1200 | 2400 | 2.00 |

| 25:1 | 3092 | 2100 | 6000 | 2.86 |

| 50:1 | 5942 | 3200 | 12000 | 3.75 |

Data adapted from a study on a related hyperbranched polyoxetane. wikipedia.org

Thermal Transitions and Stability of Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-)

The thermal properties of polyoxetanes are dictated by their molecular structure, including the nature of the side chains, molecular weight, and degree of branching.

The glass transition temperature (Tg) is a key characteristic of amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of polyethers is influenced by the flexibility of the polymer backbone and the size and polarity of the side groups. For hyperbranched polyethers, the high density of chain ends can also affect the Tg. Modification of the end groups of hyperbranched polyglycerols, a related class of polyethers, has been shown to be an effective way to tailor the glass transition temperature. kinampark.com It is expected that the ethoxymethyl side group in poly(3-(ethoxymethyl)-3-methyl-oxetane) would lead to a relatively low Tg due to the flexibility of the ether linkage in the side chain. The presence of bulky side groups can restrict chain mobility and increase the Tg.

Thermogravimetric analysis (TGA) provides information about the thermal stability of a polymer and its decomposition profile. wikipedia.org The decomposition of polyoxetanes generally involves the cleavage of the polyether backbone and the degradation of the side chains. For energetic polyoxetanes, such as poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO), thermal degradation has been studied in detail. kpi.ua The decomposition of polyNIMMO involves complex reactions including the cleavage of the nitrate ester group and subsequent reactions of the polymer backbone. kpi.ua TGA of copolymers of 3,3-bis(azidomethyl)oxetane (BAMO) shows a multi-stage decomposition, with the initial step being the cleavage of the azide group. nih.gov For the non-energetic poly(3-(ethoxymethyl)-3-methyl-oxetane), the decomposition is expected to initiate with the cleavage of the ether bonds in the backbone and the side chains at elevated temperatures. The specific decomposition temperatures and pathways would be dependent on the heating rate and the atmosphere (inert or oxidative). wikipedia.org

Crystalline and Amorphous Domains in Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-)

The morphology of polyoxetanes, specifically the presence and nature of crystalline and amorphous domains, is highly dependent on the regularity of the polymer structure and the nature of the side chains.

Studies on poly(3,3-bis(ethoxymethyl)oxetane) (polyBEMO), a structurally similar polymer, have shown that it is a semi-crystalline material. cmu.edu The presence of two ethoxymethyl side chains allows for packing and the formation of crystalline domains. PolyBEMO was found to exhibit two crystal modifications. cmu.edu The degree of crystallinity in polyBEMO was calculated to be between 55-60%. cmu.edu In contrast, poly(3,3-bis(azidomethyl)oxetane) (polyBAMO) showed a lower degree of crystallinity, in the range of 13-30%. cmu.edu This highlights the significant influence of the side group on the ability of the polymer chains to crystallize.

For poly(3-(ethoxymethyl)-3-methyl-oxetane), the presence of two different substituents at the 3-position (an ethoxymethyl group and a methyl group) would likely disrupt the chain regularity, making crystallization more difficult compared to a symmetrically substituted monomer like 3,3-bis(ethoxymethyl)oxetane. Therefore, it is anticipated that poly(3-(ethoxymethyl)-3-methyl-oxetane) would be predominantly amorphous. Hyperbranched polymers, due to their irregular, globular structure, are also generally amorphous. cmu.edu The morphology of these polymers consists of intertwined branched chains with a high concentration of chain ends at the periphery.

Mechanical Property Characterization of Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) Materials

The mechanical properties of a polymer are crucial in determining its suitability for various applications, defining its response to applied forces. These properties are typically characterized by parameters such as tensile strength, elongation at break, and Young's modulus, which collectively describe the material's strength, ductility, and stiffness. While specific mechanical property data for the homopolymer of Oxetane, 3-(ethoxymethyl)-3-methyl- is not extensively detailed in publicly available literature, an understanding of its potential performance can be inferred by examining related polyoxetane structures.

The characterization of polymers often involves standardized testing methods, such as those outlined by ASTM D638 or ISO 527, to determine tensile properties. These tests generate stress-strain curves from which key mechanical indicators are derived.

Tensile Strength : This measures the maximum stress a material can withstand while being stretched or pulled before breaking. It is a critical indicator of a material's strength and ability to handle loads.

Elongation at Break : Also known as fracture strain, this is the ratio between the changed length and the initial length after breakage of the test specimen. It indicates the material's ductility; a high elongation at break signifies a flexible material, whereas a low value suggests brittleness.

Young's Modulus (Tensile Modulus) : This is the ratio of stress to strain in the elastic region of deformation. It is a measure of the material's stiffness; a high modulus indicates a rigid material.

Research into structurally similar polyethers provides insight into the mechanical behavior that might be expected. For instance, studies on hyperbranched polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane have focused on their adhesive properties. These investigations revealed bond-line tensile shear strengths ranging from 0.39 to 1.32 MPa. researchgate.netnih.govnih.govmdpi.com However, the studies also noted a brittle fracture mode within the polymer, suggesting a low elongation at break for this particular structure. researchgate.netnih.govnih.govmdpi.com

Further research into block copolymers incorporating oxetane derivatives offers additional context. A study on a triblock copolymer, poly(BEMO-block-BMEMO-co-THF-block-BEMO), where BEMO is poly[3,3-bis(ethoxymethyl)oxetane], provided specific tensile properties. This material exhibited a yield point and ultimate failure characteristics under tensile stress.

The mechanical performance of polymers is significantly influenced by factors such as molecular weight, degree of cross-linking, and crystallinity. mdpi.com For instance, higher molecular weight and increased crystallinity generally lead to higher tensile strength. nih.gov

The following tables present data from related polyoxetane systems. It is crucial to note that these values are for structurally different materials and should be considered as points of reference rather than direct properties of poly(oxetane, 3-(ethoxymethyl)-3-methyl-).

Table 1: Adhesive Properties of Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane)

| Property | Value Range | Citation |

| Bond-line Tensile Shear Strength | 0.39 - 1.32 MPa | researchgate.netnih.govnih.gov |

Table 2: Tensile Properties of a Triblock Copolymer Poly(BEMO-block-BMEMO-co-THF-block-BEMO) *

| Property | Value |

| Yield Strength | 4.1x10⁷ dynes/cm² |

| Elongation at Yield | 10% |

| Tensile Strength at Break | 3.8x10⁷ dynes/cm² |

| Elongation at Break | 760% |

*Data derived from a study on block copolymers containing related oxetane structures and is not representative of the homopolymer.

Advanced Applications of Poly Oxetane, 3 Ethoxymethyl 3 Methyl in Non Biological Fields

Polymer Electrolytes for Energy Storage Devices

Polyoxetanes, with their flexible ether backbone, are investigated as polymer hosts for electrolytes in lithium-ion batteries. The ether oxygen atoms can coordinate with lithium ions, facilitating ion transport.

Ionic Conductivity Properties of Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) Based Electrolytes

Direct studies on the ionic conductivity of Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) are not readily found. However, research on similar structures provides insight. For instance, a copolymer derived from a related monomer, 3-(methoxy-(triethylenoxy))methyl-3′-methyloxetane (MTOX), when doped with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), has demonstrated significant ionic conductivity. The homopolymer of MTOX reached an ionic conductivity of 10⁻³⁵⁸ S/cm at 30°C and 10⁻²⁷³ S/cm at 80°C, indicating its potential for use as a polymer electrolyte in lithium-ion batteries worldscientific.com. The presence of the ethoxy side chain in Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) could contribute to similar ion-conducting properties.

Structure-Property Relationships for Enhanced Ion Transport

For polyether-based electrolytes, ion transport is intrinsically linked to the polymer's segmental motion and the coordinating ability of the ether oxygens. The structure of the side chains plays a critical role. In the case of the MTOX homopolymer, the triethyleneoxy side chains are designed to enhance lithium-ion solvation and transport worldscientific.com. Similarly, the ethoxymethyl side chain of Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) would influence the polymer's glass transition temperature (Tg) and amorphous nature, which are key factors for achieving high ionic conductivity at ambient temperatures. A low Tg allows for greater polymer chain flexibility, which in turn facilitates the movement of charge carriers.

Energetic Materials and Propellant Binders

Certain functionalized polyoxetanes are key components in energetic materials, serving as binders in solid rocket propellants and polymer-bonded explosives. These applications typically require the introduction of energetic functional groups, such as azido (-N₃) or nitrato (-ONO₂) groups, onto the polymer backbone.

Synthesis of Azidated Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) Derivatives

There is no specific literature detailing the synthesis of azidated derivatives from Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-). However, the synthesis of the well-known energetic binder poly(3-azidomethyl-3-methyloxetane) (polyAMMO) offers a potential synthetic route. The synthesis of AMMO monomer often starts from 3-hydroxymethyl-3-methyl oxetane (B1205548) (HMMO) researchgate.net. This precursor is typically reacted with 4-toluenesulfonylchloride to form a tosylate, which is then substituted by an azide group using sodium azide researchgate.net.

For Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-), a similar pathway would likely require the cleavage of the ethyl ether to yield the corresponding hydroxyl group before proceeding with tosylation and azidation. An alternative approach involves the polymerization of a non-energetic precursor polymer, followed by a post-polymerization azidation step. This method has been explored for other polyoxetanes to avoid handling highly sensitive energetic monomers nih.gov.

Structural Design for Tuned Energy Release and Sensitivity

The performance of energetic binders is a balance between energy output and sensitivity to stimuli like impact and friction. The molecular structure of the polymer is a key determinant of these properties. For energetic polyoxetanes like polyAMMO and poly(3,3-bis(azidomethyl)oxetane) (polyBAMO), the high nitrogen content of the azido groups contributes to a positive heat of formation, releasing a significant amount of energy upon decomposition nih.govdtic.mil.

Coatings, Adhesives, and Resins

Polyoxetanes have also been explored for applications in coatings and adhesives, often leveraging their polyether backbone and the ability to form cross-linked networks.

Research into hyperbranched poly(3-ethyl-3-(hydroxymethyl)oxetane) has shown its potential as a hot-melt adhesive mdpi.comresearchgate.net. These polymers exhibit good adhesion to polar substrates, with reported work of adhesion values of 101–105 mJ/m² and bond-line tensile shear strengths ranging from 0.39 to 1.32 MPa mdpi.comresearchgate.net. The hydroxyl groups in these polymers are crucial for adhesion and can also serve as sites for cross-linking. While Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) lacks these hydroxyl groups, its polyether structure could still provide adhesive properties. Furthermore, the oxetane ring itself is known to undergo cationic ring-opening polymerization, a mechanism often used in the curing of epoxy and oxetane-containing resins for coating and adhesive applications.

Photo-Patternable Materials and Microelectronics

The ability to be precisely patterned using light makes polymers containing the 3-(ethoxymethyl)-3-methyl-oxetane moiety valuable in the microelectronics industry. Crosslinking via the oxetane group can be initiated photochemically, allowing for the creation of stable, insoluble structures essential for fabricating complex, multi-layered devices.

In the fabrication of solution-processed multilayer OLEDs, a significant challenge is preventing the solvent used for an upper layer from dissolving the underlying layer. researchgate.net One effective strategy is to use crosslinkable materials for the initial layers. After a layer is deposited via spin-coating, it can be crosslinked, rendering it insoluble and preserving the integrity of the device architecture. tandfonline.com

The oxetane functional group has been identified as a highly suitable moiety for this purpose. tandfonline.com Its photocrosslinking reaction proceeds with low volume shrinkage, high yield, and can be completed in a short time, which are all desirable properties for microfabrication processes. tandfonline.com Additionally, fluorinated oxetane monomers have been investigated for use in photoresist materials for 157 nm lithography, a key technology in semiconductor manufacturing. The oxetane ring can be opened under acidic conditions generated by a photo-acid generator, altering the solubility of the polymer and allowing for the creation of intricate patterns. utexas.edu

A specific and critical application in OLEDs is the development of crosslinkable hole-transport materials (HTMs). tandfonline.comtandfonline.com HTMs are essential for efficient device performance, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. By attaching pendant oxetane groups to triarylamine-based hole-transport molecules or polymers, researchers have created materials that can be spin-coated and then crosslinked using UV light. tandfonline.comtandfonline.com

This process creates a robust, solvent-resistant hole-transport layer (HTL). The UV/VIS absorption spectra of such layers have been shown to be identical before and after rinsing with common solvents like THF, confirming the complete crosslinking and insolubility of the film. tandfonline.com This enables the subsequent deposition of the emissive and electron-transport layers from solution without interfacial mixing, leading to higher-performance and more reliable OLED devices. tandfonline.com

Intermediates in Fine Chemical Synthesis

Beyond polymerization, the strained four-membered ring of 3-(ethoxymethyl)-3-methyl-oxetane makes it a useful intermediate in fine chemical synthesis. The ring can be selectively opened by a variety of reagents to introduce specific functionalities, providing pathways to complex molecules. nih.gov

The ring-opening reactions of unsymmetrical oxetanes are influenced by both steric and electronic effects. magtech.com.cn Nucleophilic attack, for example, typically occurs at the less sterically hindered carbon atom adjacent to the ether oxygen. This regioselectivity allows for the controlled synthesis of highly functionalized linear compounds. Various nucleophiles, including those based on carbon, nitrogen, and oxygen, as well as hydrides and halides, can be used to open the oxetane ring. magtech.com.cn

A practical example of this synthetic utility is the preparation of energetic monomers. For instance, 3-azidomethyl-3-methyloxetane, a precursor for energetic binders, is synthesized from 3-hydroxymethyl-3-methyl oxetane. researchgate.net The process involves converting the hydroxyl group to a better leaving group (tosylate), which is then displaced by an azide nucleophile. A similar synthetic strategy could be applied to 3-(ethoxymethyl)-3-methyl-oxetane to access a different range of functionalized molecules by leveraging the reactivity of the oxetane ring itself or by modifying the ethoxymethyl side chain. The ability to undergo these transformations makes oxetanes valuable building blocks for creating novel compounds in pharmaceuticals, agrochemicals, and materials science. nih.gov

Future Research Directions and Emerging Opportunities for Oxetane, 3 Ethoxymethyl 3 Methyl

Development of Novel Green Synthetic Routes to the Monomer

The traditional synthesis of substituted oxetanes often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A key future direction is the development of green, sustainable synthetic pathways to Oxetane (B1205548), 3-(ethoxymethyl)-3-methyl-. Research in this area is anticipated to focus on several core principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the synthesis of the monomer starting from bio-based precursors. The precursor 3-methyl-3-hydroxymethyloxetane (HMO) is a common starting point for various functionalized oxetanes. jlu.edu.cn Future work could explore the production of HMO from renewable resources, which would significantly improve the sustainability profile of its derivatives.

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems can reduce waste and energy consumption. Research into novel enzymatic or chemo-catalytic methods for the etherification of the hydroxymethyl group on the oxetane ring could provide more environmentally benign alternatives to traditional methods.

Benign Solvents: Exploring the use of greener solvents, such as supercritical fluids or water, to replace volatile organic solvents like dichloromethane (B109758) (CH2Cl2), which is commonly used in cationic ring-opening polymerization. researchgate.netresearchgate.net

Precision Polymerization Control for Tailored Macromolecular Architectures

The properties of a polymer are intrinsically linked to its molecular architecture, including molecular weight, dispersity, and topology. Achieving precise control over the polymerization of Oxetane, 3-(ethoxymethyl)-3-methyl- is crucial for tailoring its properties for specific applications. Cationic ring-opening polymerization (CROP) is the primary method for polymerizing oxetanes. researchgate.netenergetic-materials.org.cn

Future research will likely focus on advancing CROP to a living or controlled process for this monomer. This involves the careful selection of initiator and catalyst systems that can suppress chain-transfer and termination reactions. researchgate.net For instance, initiator systems like boron trifluoride etherate (BF3·OEt2) combined with a diol such as 1,4-butanediol (B3395766) (BDO) have been used to polymerize related oxetane monomers. jlu.edu.cnresearchgate.netenergetic-materials.org.cn The ability to control the polymerization allows for the synthesis of well-defined macromolecular structures, such as:

Block Copolymers: Sequential monomer addition can produce block copolymers, combining the properties of poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) with other polymers.

Star Polymers: Utilizing multifunctional initiators can lead to the formation of star-shaped polymers, which exhibit unique rheological and physical properties compared to their linear counterparts. researchgate.net

Telechelic Polymers: Introducing functional groups at the chain ends through specific initiation and termination steps yields telechelic polymers, which can act as building blocks for more complex structures. mdpi.com

The table below summarizes initiator systems used for related oxetanes, highlighting the potential for achieving controlled polymerization.

| Initiator System | Monomer(s) | Key Findings/Potential for Control |

| BF3·OEt2 / 1,4-butanediol | 3-nitratomethyl-3-methyloxetane and tetrahydrofuran | Synthesized energetic copolyether with controlled molecular weight. energetic-materials.org.cn |

| BF3·OEt2 / 1,4-butanediol | 3-bromomethyl-3-methyloxetane | Achieved controlled polymerization under optimized temperature and concentration conditions. researchgate.net |

| Ruthenium Cluster Catalyst / Trialkylsilanes | 3-ethyl-3-hydroxymethyloxetane | Provided a novel method for synthesizing functionalized polyoxetanes with controlled molecular weights (Mn = 10³-10⁵). researchgate.net |

| Organocatalysts (e.g., TMMG) | Cyclotrisiloxanes | Demonstrated controlled/living ring-opening polymerization for precise synthesis of polysiloxanes. rsc.org This approach could be explored for oxetanes. |

Exploration of New Functionalization Strategies for Advanced Material Properties

The ethoxymethyl side chain of poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) offers a site for post-polymerization modification, while the monomer itself can be copolymerized to introduce functionality. Future research will explore these avenues to create materials with novel thermal, mechanical, or chemical properties.

Post-Polymerization Modification: The ether linkage in the side chain, while generally stable, could potentially be cleaved or modified under specific conditions to introduce new functional groups. More promisingly, the synthesis of related oxetane monomers with reactive handles suggests that the ethoxy group could be replaced with other functionalities prior to polymerization.

Copolymerization: A powerful strategy involves the copolymerization of Oxetane, 3-(ethoxymethyl)-3-methyl- with other functional oxetane monomers. For example, copolymerization with monomers containing energetic groups (like nitratomethyl), hydroxyl groups, or cross-linkable moieties (like acrylate (B77674) or methacrylate) can produce copolymers with a spectrum of tailored properties. researchgate.netenergetic-materials.org.cnresearchgate.net Research on the cationic ring-opening copolymerization of 3-acryloyloxy-methyl-3′-methyloxetane (AMO) has shown the feasibility of incorporating functional groups, although reactivity ratios must be carefully considered. researchgate.net

Integration of Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) in Hybrid and Composite Materials

Polymer hybrid composites, which involve reinforcing a polymer matrix with various fillers, and hybrid polymer composites, which combine different polymers, are at the forefront of materials science. mdpi.com Poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) is a candidate for use in such advanced materials, particularly where its polyether backbone and flexible side chains can offer advantages.

Emerging opportunities include:

As a Polymer Matrix: The polymer's properties, such as its glass transition temperature and thermal stability, could make it a suitable matrix for composites. The ether linkages in both the backbone and side chains may enhance adhesion to certain types of fillers.

As a Toughening Agent or Plasticizer: In rigid thermoset or thermoplastic composites, the polymer could be incorporated as a secondary phase to improve toughness and impact resistance. Its use as an energetic plasticizer in propellant formulations, similar to other polyoxetanes like poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO), is a significant area of interest for defense and aerospace applications. kpi.uaresearchgate.net

In Hybrid Polymer Systems: Blending or copolymerizing with biodegradable polymers like poly(lactic acid) or poly(ε-caprolactone) could create new materials with tailored degradation profiles and mechanical properties. mdpi.com

Advanced Characterization Techniques for In-situ Monitoring of Polymerization and Degradation

A deeper understanding of the formation and breakdown of poly(Oxetane, 3-(ethoxymethyl)-3-methyl-) requires advanced characterization techniques capable of real-time, in-situ monitoring. While traditional methods provide pre- and post-reaction data, emerging techniques offer insight into the dynamic processes of polymerization and degradation.

Future research will increasingly employ a suite of these methods:

Chemorheology: This technique studies the evolution of viscoelastic properties as a chemical reaction proceeds. specificpolymers.com It can be used to monitor the polymerization of Oxetane, 3-(ethoxymethyl)-3-methyl- in real-time, providing critical data on gelation and vitrification, which is essential for process optimization, especially in thermoset applications. specificpolymers.com

Dynamic Mechanical Analysis (DMA): DMA is highly sensitive to changes in the molecular structure of materials and is a powerful tool for characterizing the viscoelastic properties of polymers. specificpolymers.com It can be used to study the curing process (cross-linking) and the degradation of the polymer network under thermal or mechanical stress. specificpolymers.com

In-situ Spectroscopy (NMR, IR): Adapting spectroscopic techniques for real-time analysis allows for the direct monitoring of monomer consumption and polymer formation during the reaction, providing detailed kinetic data.

Advanced Mass Spectrometry: Techniques like electrospray mass spectrometry have been used to identify degradation products of similar polymers like polyNIMMO, providing crucial information about the degradation mechanism. kpi.ua Applying these methods would elucidate the breakdown pathways of poly(Oxetane, 3-(ethoxymethyl)-3-methyl-).

The following table summarizes key characterization techniques and their future applications for this polymer system.

| Technique | Information Provided | Future Application/Opportunity |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity (Đ) | To verify the level of control in precision polymerization strategies. jlu.edu.cnresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), heat of reaction | To characterize the thermal properties of novel copolymers and composites; to study curing kinetics. researchgate.netenergetic-materials.org.cn |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | To assess the operational temperature limits of new materials and study degradation profiles. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, copolymer composition, degradation products | In-situ monitoring of polymerization kinetics; detailed structural analysis of functionalized polymers. energetic-materials.org.cnkpi.ua |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage/loss modulus), Tg, damping behavior | In-situ monitoring of network formation during curing; studying the effect of fillers in composites. specificpolymers.com |

| Chemorheology | Viscosity changes during reaction, gel point, vitrification | Real-time optimization of polymerization processes for industrial applications. specificpolymers.com |

Q & A

Q. Emergency Measures :

- Skin contact : Rinse with water for 15+ minutes; monitor for irritation ().

- Spill management : Absorb with inert material (e.g., sand) and avoid environmental release ().

Advanced Research: How can oxetane derivatives be functionalized for covalent protein binding studies?

Answer:

- Glutathione reactivity : Oxetanes undergo nucleophilic ring-opening with thiols (). Use LC-MS to track adduct formation.

- Probe design : Install electrophilic groups (e.g., bromomethyl) for site-specific protein labeling ().

Example : 3-(Bromomethyl)oxetane reacts with cysteine residues via SN2 mechanisms, enabling target engagement studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.